molecular formula C8H6FN3O2 B13020614 Methyl3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate

Methyl3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate

Cat. No.: B13020614
M. Wt: 195.15 g/mol
InChI Key: NSQKKCIIJKOKKY-UHFFFAOYSA-N
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Description

Methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoropyridazine with an imidazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H6FN3O2

Molecular Weight

195.15 g/mol

IUPAC Name

methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate

InChI

InChI=1S/C8H6FN3O2/c1-14-8(13)5-2-3-7-10-4-6(9)12(7)11-5/h2-4H,1H3

InChI Key

NSQKKCIIJKOKKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=NC=C2F)C=C1

Origin of Product

United States

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